1, 26-二羟基维生素 D3

描述

1, 26-Dihydroxy Vitamin D3, also referred to as Calcitriol, is the most biologically active metabolite of vitamin D. It’s produced in proximal tubular cells in the kidney . It plays a crucial role in various physiological functions, including DNA regulation, signal transduction , and calcium absorption and deposition . It also has widespread effects on cellular differentiation and proliferation, and can modulate immune responsiveness, and central nervous system function .

Synthesis Analysis

The synthesis of 1, 26-Dihydroxy Vitamin D3 involves several steps. An efficient and alternative convergent synthesis of 1, 26-Dihydroxy Vitamin D3 features a palladium-catalyzed tandem process that produces the vitamin D triene unit stereoselectively in one pot by coupling enol triflate 3 (A-ring fragment) with an alkenyl metal intermediate 2 (CD-side chain fragment) .

Molecular Structure Analysis

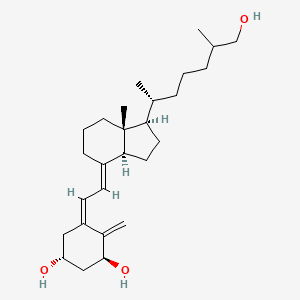

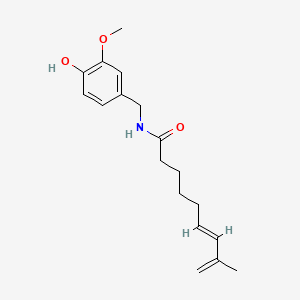

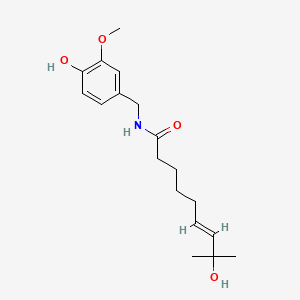

The molecular structure of 1, 26-Dihydroxy Vitamin D3 is crucial for understanding its biological activity. Crystallography is important to understanding how differences between 1, 26-Dihydroxy Vitamin D3 and analogue-provoked structural changes to the vitamin D receptor may underlie their different activity profiles .

Chemical Reactions Analysis

The chemical reactions involving 1, 26-Dihydroxy Vitamin D3 are complex and involve multiple steps. For instance, upon activated-PKA signaling due to PTH, the 1 (OH)ase gene is transactivated through recruitment of the HAT co-activator complex to VDIR bound to 1 nVDRE, leading to increased serum concentrations of 1,25(OH)2D3 .

科学研究应用

1. 生物活性与合成

维生素 D3 的 1α-羟基衍生物经过化学合成和测试,显示出与 1,25-二羟基维生素 D3 相当的生物活性。它刺激肠道钙转运和骨钙动员,突出了其在骨骼和钙代谢中的重要作用 (Holick、Semmler、Schnoes 和 DeLuca,1973)。

2. 抗增殖作用和癌症研究

1,25-二羟基维生素 D3 作为骨骼和钙稳态的主要调节剂,并显示出抑制正常细胞和恶性细胞增殖的潜力。其类似物已被合成以减少癌细胞增殖,其中一些在癌症动物模型中显示出前景 (Leyssens、Verlinden 和 Verstuyf,2014)。

3. 免疫调节作用

1,25-二羟基维生素 D3 作为免疫系统中的旁分泌因子,由单核细胞产生,并影响免疫防御系统的细胞成分。其类似物具有免疫学效应,但对钙和骨代谢的影响较小,使其成为潜在的免疫调节药物 (Casteels、Bouillon、Waer 和 Mathieu,1995)。

4. 维生素 D 受体机制

1,25-二羟基维生素 D3 作用的基因组机制涉及通过维生素 D 受体/视黄酸 X 受体复合物与特定 DNA 序列结合。这种机制调节基因活性,并对特发性婴儿高钙血症和自身免疫性疾病等疾病有影响 (Christakos、Dhawan、Verstuyf、Verlinden 和 Carmeliet,2016)。

5. 在牛皮癣治疗中的作用

1,25-二羟基维生素 D3 的临床应用已在治疗维生素 D 依赖性佝偻病、肾性骨营养不良症以及牛皮癣治疗中得到证实。其类似物也已用于骨质疏松症的治疗 (Holick、Pèrez 和 Raab,1992)。

6. 抑制自身免疫性疾病

1,25-二羟基维生素 D3 已显示出在动物模型(例如人类自身免疫性糖尿病的动物模型 NOD 小鼠)中预防自身免疫性疾病的潜力。这表明其在管理自身免疫性疾病中的更广泛意义 (Mathieu、Waer、Laureys、Rutgeerts 和 Bouillon,1994)。

安全和危害

未来方向

属性

IUPAC Name |

(1R,3S,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(2R)-7-hydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H44O3/c1-18(17-28)7-5-8-19(2)24-12-13-25-21(9-6-14-27(24,25)4)10-11-22-15-23(29)16-26(30)20(22)3/h10-11,18-19,23-26,28-30H,3,5-9,12-17H2,1-2,4H3/b21-10+,22-11-/t18?,19-,23-,24-,25+,26+,27-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTDVBAXFIVSUFW-IQLPMBEJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCC(C)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCCC(C)CO)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](C[C@@H](C3=C)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H44O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00747685 | |

| Record name | (1S,3R,5Z,7E)-9,10-Secocholesta-5,7,10-triene-1,3,26-triol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00747685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

416.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1, 26-Dihydroxy Vitamin D3 | |

CAS RN |

300692-92-6 | |

| Record name | (1S,3R,5Z,7E)-9,10-Secocholesta-5,7,10-triene-1,3,26-triol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00747685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1H-Imidazole, 2-[1-(2,3-dimethylphenyl)ethenyl]-1-(phenylmethyl)-](/img/structure/B602352.png)

![Disodium;2-[carbamimidoyl(methyl)amino]acetate;dihydrogen phosphate;tetrahydrate](/img/structure/B602361.png)